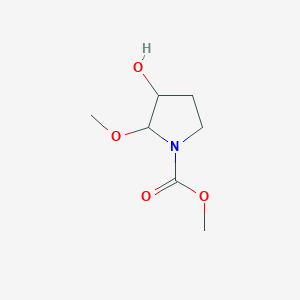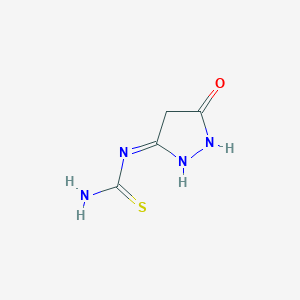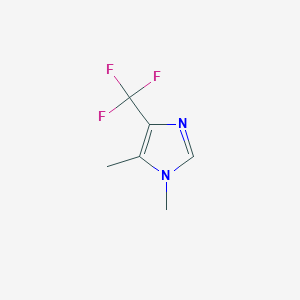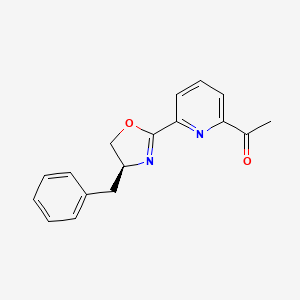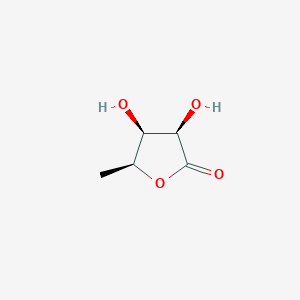
(3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as raw materials, followed by a Barbier reaction to produce a crude product with high diastereoselectivity. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and stereochemistry.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with specific enzymes and receptors make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in various synthetic pathways highlights its industrial significance.
Mécanisme D'action
The mechanism of action of (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can result in various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one include other chiral oxolane derivatives and related structures. Examples include (3R,4S,5S,7R)-4,8-dihydroxy-3,5,7-trimethyl-2-oxooctyl phosphonic acid and other beta-hydroxy ketones .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H8O4 |
|---|---|
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(3R,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3+,4+/m0/s1 |
Clé InChI |
JYHWQRJRDKSSIF-PZGQECOJSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C(=O)O1)O)O |
SMILES canonique |
CC1C(C(C(=O)O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


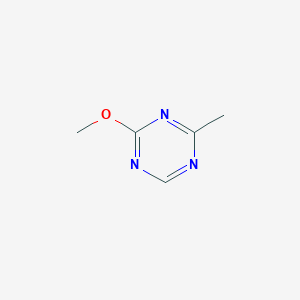
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
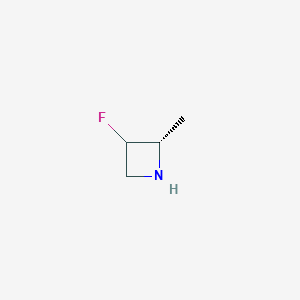
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
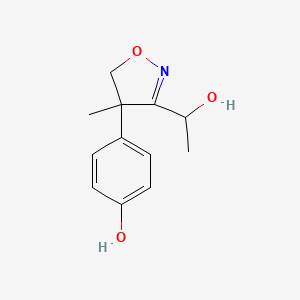
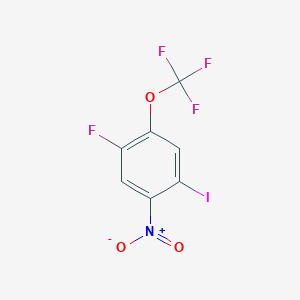
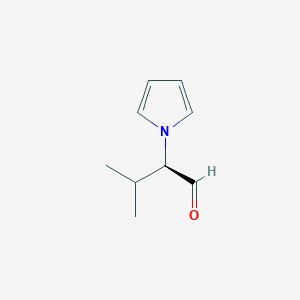
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
